molecular formula C18H11BrN2O B12532947 4-(4-Bromophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile CAS No. 766541-47-3

4-(4-Bromophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B12532947
CAS No.: 766541-47-3
M. Wt: 351.2 g/mol
InChI Key: UMXSXJKCJOOHDF-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a dihydropyridine ring, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and nitrile formation. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, amines, and oxo compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Bromophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of a bromophenyl group, a phenyl group, and a dihydropyridine ring. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds .

Properties

CAS No.

766541-47-3

Molecular Formula

C18H11BrN2O

Molecular Weight

351.2 g/mol

IUPAC Name

4-(4-bromophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C18H11BrN2O/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)21-18(22)16(15)11-20/h1-10H,(H,21,22)

InChI Key

UMXSXJKCJOOHDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Br

Origin of Product

United States

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